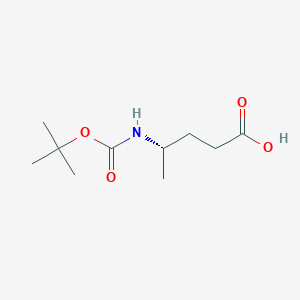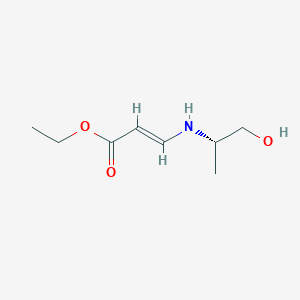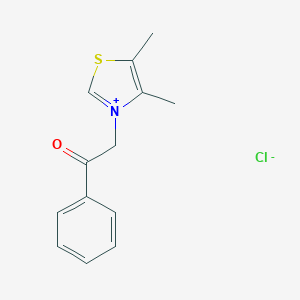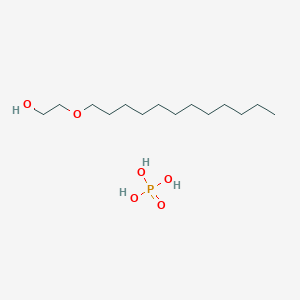
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Descripción general
Descripción
“Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-” is a chemical compound with the CAS Number: 74457-55-9 . It has a molecular weight of 198.17 and is known to exist as a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity. Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a density of 1.5±0.1 g/cm³ . The boiling point is 188.7±40.0 °C at 760 mmHg . The vapor pressure is 0.3±0.7 mmHg at 25°C . The enthalpy of vaporization is 46.8±6.0 kJ/mol . The flash point is 67.9±27.3 °C .Aplicaciones Científicas De Investigación
Environmental Persistence and Toxicity
Research has highlighted the environmental persistence and bioaccumulation concerns associated with perfluorinated acids, including compounds structurally similar to “Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-”. These substances, due to their stability and resistance to degradation, can accumulate in the environment, leading to potential ecological and health risks. Differences in the partitioning behavior of perfluorinated acids complicate understanding their bioaccumulation potential, necessitating further research to fully characterize their environmental impact (Conder et al., 2008).
Microbial Degradation
The microbial degradation of polyfluoroalkyl chemicals is critical for mitigating their environmental impact. Studies reviewing the biodegradation pathways, half-lives, and defluorination potential of these compounds provide valuable insights into how microbial processes can be leveraged to reduce the persistence of harmful chemicals in the environment. This knowledge is essential for evaluating the fate and effects of these precursors and their links to more stable perfluorinated compounds (Liu & Avendaño, 2013).
Biotechnological Routes and Synthetic Applications
Cyclopropane-containing compounds, such as “Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-”, have been explored for their potential in biotechnological and synthetic applications. For instance, lactic acid, a key biotechnological product, can serve as a precursor for various chemicals, showcasing the potential of using cyclopropane derivatives in green chemistry. Such applications emphasize the versatility of cyclopropane-based compounds in producing valuable chemicals through sustainable methods (Gao et al., 2011).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane derivatives represents a direct approach towards synthesizing carbonylcyclopropanes. This process allows for efficient transformations of cyclopropane-containing compounds, avoiding unnecessary synthetic stages and adhering to the principles of atom economy. The development of methods for the oxidation of cyclopropane derivatives highlights the importance of cyclopropane in synthetic organic chemistry, offering reliable preparative approaches to cyclopropylketones (Sedenkova et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJSILEHUGFMC-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462267 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646995-45-1, 74457-55-9 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















